2-(Piperazin-1-yl)benzene-1-sulfonamide
Overview
Description
2-(Piperazin-1-yl)benzene-1-sulfonamide is an organic compound with the molecular formula C10H15N3O2S It is a derivative of benzene sulfonamide, where a piperazine ring is attached to the benzene ring
Mechanism of Action
Mode of Action
The specific mode of action of 2-(Piperazin-1-yl)benzene-1-sulfonamide is currently unknown . It is likely that the compound interacts with its targets to induce changes in cellular processes, but the exact mechanisms remain to be elucidated.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)benzene-1-sulfonamide typically involves the reaction of benzene sulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(Piperazin-1-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperazin-1-yl)benzoxazole
- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one
Uniqueness
2-(Piperazin-1-yl)benzene-1-sulfonamide is unique due to its specific combination of a benzene sulfonamide group and a piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor further distinguish it from similar compounds.
Properties
IUPAC Name |
2-piperazin-1-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c11-16(14,15)10-4-2-1-3-9(10)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H2,11,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSICCHXDSOMHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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